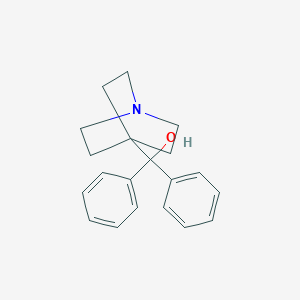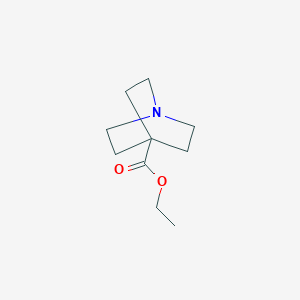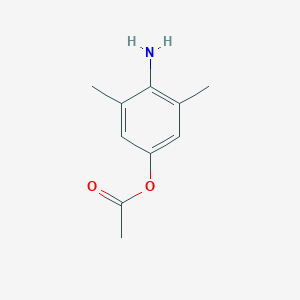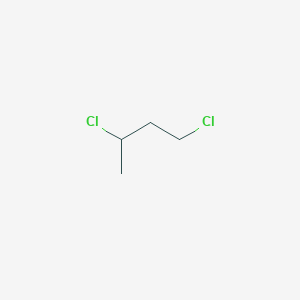
1,2,3,7,8-Pentachloronaphthalene
Descripción general
Descripción
1,2,3,7,8-Pentachloronaphthalene is a persistent organohalogenated pollutant found in the air and wastewater . It is a solid substance with a color ranging from beige to dark yellow .
Molecular Structure Analysis
The molecular formula of 1,2,3,7,8-Pentachloronaphthalene is C10H3Cl5 . Its molecular weight is 300.39582 .Physical And Chemical Properties Analysis
1,2,3,7,8-Pentachloronaphthalene is slightly soluble in dichloromethane and chloroform . It is a solid substance with a color ranging from beige to dark yellow .Aplicaciones Científicas De Investigación
Isomer Analysis in Environmental Samples : A study by Imagawa, Yamashita, and Miyazaki (1993) identified all isomers of tetra- and pentachloronaphthalenes in fly ash from a municipal waste incinerator and Halowax 1014, a technical mixture. They found that the 1,2,3,6,7-PeCN isomer, related to bioaccumulating hexachloronaphthalene, was abundant in fly ash, highlighting its environmental prevalence and potential risk (Imagawa, Yamashita, & Miyazaki, 1993).
Presence in Polychlorinated Biphenyls (PCBs) : Roach and Pomerantz (1974) detected pentachloronaphthalene in a Japanese polychlorinated biphenyl sample (KC-400), raising concerns about its contribution to environmental pollution and associated health risks (Roach & Pomerantz, 1974).
Synthesis and Characterization : Auger et al. (1993) reported improved synthesis methods for polychloronaphthalenes, including pentachloronaphthalene, providing essential data for characterizing these compounds and understanding their environmental impact (Auger et al., 1993).
Tissue Distribution and Elimination : A study by Kilanowicz, Galoch, and Sapota (2004) investigated the distribution and elimination of pentachloronaphthalene in rats, finding slow turnover rates and potential for accumulation in the body, especially with repeated exposure (Kilanowicz, Galoch, & Sapota, 2004).
Chlorinated Naphthalenes in Human Tissues : Williams, Kennedy, and Lebel (1993) analyzed human adipose tissue samples for chlorinated naphthalenes, including unidentified pentachloronaphthalene, indicating its presence in humans and potential health concerns (Williams, Kennedy, & Lebel, 1993).
Polychlorinated Naphthalenes (PCNs) in the Environment : Falandysz (1998) reviewed data on PCNs, including pentachloronaphthalene, discussing their widespread environmental presence, sources, persistence, and toxicity (Falandysz, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3,7,8-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-2-1-4-3-6(12)9(14)10(15)7(4)8(5)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRRJXVSQTZQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C(C(=C(C=C21)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164494 | |
| Record name | 1,2,3,7,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150205-21-3 | |
| Record name | Naphthalene, 1,2,3,7,8-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150205213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)
